rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis: is a stereoisomer of cyclohexane carboxylic acid with a tert-butyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired stereoisomer in its pure form .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable catalysts.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, other substituted products.
Scientific Research Applications
rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid .
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid .
- rac-(1R,2S)-2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid .
Uniqueness: rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27392-15-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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